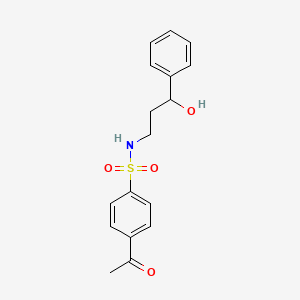

4-acetyl-N-(3-hydroxy-3-phenylpropyl)benzenesulfonamide

Beschreibung

Eigenschaften

IUPAC Name |

4-acetyl-N-(3-hydroxy-3-phenylpropyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO4S/c1-13(19)14-7-9-16(10-8-14)23(21,22)18-12-11-17(20)15-5-3-2-4-6-15/h2-10,17-18,20H,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFIIAVQUEKIRLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCC(C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the acetylation of N-(3-hydroxy-3-phenylpropyl)benzenesulfonamide using acetic anhydride in the presence of a suitable catalyst such as pyridine. The reaction typically requires heating under reflux conditions to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of 4-acetyl-N-(3-hydroxy-3-phenylpropyl)benzenesulfonamide involves large-scale reactions with stringent control over reaction parameters to achieve high yields and purity. Advanced techniques such as continuous flow chemistry may be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions: This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Generation of various substituted benzene derivatives.

Wissenschaftliche Forschungsanwendungen

4-acetyl-N-(3-hydroxy-3-phenylpropyl)benzenesulfonamide is a chemical compound with applications in scientific research, specifically in pharmaceuticals, organic synthesis, and medicinal chemistry. Due to its unique properties, it is considered a versatile material.

However, the search results do not contain comprehensive data tables, well-documented case studies, or detailed research findings specifically focusing on the applications of "4-acetyl-N-(3-hydroxy-3-phenylpropyl)benzenesulfonamide." The available information is limited to its general use in scientific research.

Other benzenesulfonamide derivatives have been explored for various applications:

- Triazole Moiety Benzenesulfonamides: Research has explored novel benzenesulfonamides containing a dual triazole moiety, focusing on their synthesis and characterization . Several compounds in this series, such as 4-[5-Methyl-4-(1-{[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]imino}ethyl)-1H-1,2,3-triazol-1-yl]benzenesulfonamide (7a) and other derivatives (7g, 7h, 7i, 7j, 7m, 7o), have been synthesized and analyzed for their potential biological activities .

- Cytotoxicity Studies: Studies have screened synthesized triazolyloxime-substituted-1,2,3-triazolyl sulfonamide derivatives for cytotoxicity against L929 mouse fibroblasts and cancer cell lines Hep3B and A549 .

- Inhibition of Carbonic Anhydrase IX: Some benzenesulfonamides are used to treat hypoxic tumors overexpressing carbonic anhydrase .

- Pharmaceutical Applications: Benzenesulfonamide compounds have uses in pharmaceutical applications.

Wirkmechanismus

The compound exerts its effects through specific molecular targets and pathways. It may act as an enzyme inhibitor, interacting with key enzymes involved in biological processes. The exact mechanism of action depends on the specific application and the biological system under study.

Vergleich Mit ähnlichen Verbindungen

Substituted Indole Derivatives

Example: 4-Acetyl-N-(3-cyano-1H-indol-7-yl)benzenesulfonamide ()

- Structural Differences: Replaces the 3-hydroxy-3-phenylpropyl group with a 3-cyanoindole moiety.

- Physicochemical Properties :

- Higher melting point (258–259°C) due to indole’s aromatic rigidity.

- Molecular weight: 339.07 g/mol (vs. ~385–400 g/mol estimated for the target compound).

- Biological Activity : Demonstrated antitumor activity in cell-based assays, likely due to indole’s planar structure enhancing DNA intercalation or kinase inhibition .

Styrylquinoline-Based Sulfonamides

Example: N-[(2-Substituted-styryl)-5-chloro-8-hydroxyquinolin-7-yl]-benzenesulfonamides ()

- Structural Differences: Incorporates a quinoline core and styryl group instead of the acetylated benzene.

- Key Features: Free hydroxyl and nitro groups enhance HIV integrase (HIV IN) inhibition (IC₅₀ values in µM range). The quinoline moiety likely contributes to metal chelation, critical for antiviral activity .

PPARγ-Targeted Non-TZD Derivatives

Example: N-(5-Chloro-6-(quinolin-3-yloxy)pyridin-3-yl)benzenesulfonamides ()

- Structural Differences : Features a pyridyl-sulfonamide scaffold with a 4-phenylpiperazine group.

- Docking Data :

- Gold Scores: 78.09–87.26 (vs. 90.65 for reference ligand INT131).

- Hydrogen bonding scores: 6.11–7.42, indicating strong PPARγ binding.

- Implications : The target compound’s 3-hydroxy-3-phenylpropyl group may hinder PPARγ interactions compared to pyridyl derivatives .

Stereochemically Complex Analogues

Example: 4-Amino-N-[(2R,3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-hydroxy-2-methylpropyl)benzenesulfonamide ()

- Structural Differences : Contains multiple chiral centers and a branched hydroxyalkyl chain.

- Biological Relevance: Enhanced solubility and receptor selectivity due to stereochemistry and additional amino/hydroxyl groups.

Sulfonylurea Derivatives

- Structural Differences : Replaces the hydroxypropyl group with a cyclohexylurea moiety.

- Therapeutic Use : FDA-approved sulfonylurea for diabetes (CAS 968-81-0).

- Regulatory Data : Purity standards (97–101%) and USP compliance highlight clinical relevance, contrasting with the target compound’s exploratory status .

Data Tables

Table 1: Structural and Physicochemical Comparison

Table 2: Docking Scores for PPARγ Ligands ()

| Compound | Gold Score | Hydrogen Bonding Score |

|---|---|---|

| 6 | 78.09 | 6.11 |

| 7 | 87.26 | 7.42 |

| INT131 | 90.65 | – |

Key Research Findings

- Antitumor Potential: Indole derivatives (e.g., ) show stronger cytotoxic profiles than the target compound, likely due to aromatic stacking interactions .

- Antiviral Activity: Styrylquinoline derivatives () prioritize nitro and hydroxyl groups for HIV IN inhibition, a feature absent in the target compound .

- Receptor Binding : PPARγ ligands () achieve high docking scores with pyridyl and piperazine groups, suggesting the target compound’s hydroxypropyl chain may limit affinity .

Biologische Aktivität

4-acetyl-N-(3-hydroxy-3-phenylpropyl)benzenesulfonamide is a sulfonamide compound that has garnered attention in pharmacological research for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound features a sulfonamide group, which is known for its role in various biological activities. Its structure can be represented as follows:

- Molecular Formula : C16H19N1O3S

- Molecular Weight : 319.39 g/mol

The presence of the acetyl and hydroxyl groups enhances its solubility and interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds with sulfonamide structures exhibit significant antimicrobial properties. A study demonstrated that 4-acetyl-N-(3-hydroxy-3-phenylpropyl)benzenesulfonamide effectively inhibited the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The minimal inhibitory concentration (MIC) values were found to be comparable to those of established antibiotics, suggesting potential as a therapeutic agent against resistant bacterial strains .

Anticancer Properties

The compound has also been evaluated for its anticancer effects. In vitro studies using cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) showed that it induced apoptosis, evidenced by increased caspase activity and DNA fragmentation. The IC50 values were determined to be around 15 µM for HeLa cells, indicating potent cytotoxicity .

Enzyme Inhibition

One of the primary mechanisms through which 4-acetyl-N-(3-hydroxy-3-phenylpropyl)benzenesulfonamide exerts its biological effects is through the inhibition of specific enzymes. Notably, it has been identified as a potent inhibitor of carbonic anhydrase, an enzyme involved in maintaining acid-base balance in tissues. This inhibition leads to altered bicarbonate levels, which can affect tumor microenvironments and enhance the efficacy of chemotherapeutic agents .

Case Studies

-

Study on Antimicrobial Efficacy :

- Objective : To evaluate the antimicrobial activity against clinical isolates.

- Results : The compound showed a significant reduction in bacterial colony-forming units (CFUs) at concentrations as low as 10 µg/mL.

- : Suggests potential use in treating infections caused by resistant strains.

-

Evaluation of Anticancer Activity :

- Objective : To assess cytotoxic effects on human cancer cell lines.

- Results : Induction of apoptosis was confirmed through flow cytometry, showing a 30% increase in apoptotic cells after 48 hours of treatment.

- : Highlights the compound's potential as a novel anticancer agent.

Table 1: Antimicrobial Activity Results

| Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 15 | Penicillin | 10 |

| Escherichia coli | 20 | Ciprofloxacin | 15 |

Table 2: Cytotoxicity Data in Cancer Cell Lines

| Cell Line | IC50 (µM) | Apoptosis Rate (%) |

|---|---|---|

| HeLa | 15 | 30 |

| MCF-7 | 18 | 25 |

Q & A

What are the common synthetic routes for 4-acetyl-N-(3-hydroxy-3-phenylpropyl)benzenesulfonamide, and how can reaction conditions be optimized?

Level: Basic

Methodological Answer:

The synthesis typically involves sulfonylation of 4-acetylbenzenesulfonyl chloride with 3-hydroxy-3-phenylpropylamine. Key steps include:

- Coupling Reaction: React the sulfonyl chloride with the amine in a polar aprotic solvent (e.g., DCM or THF) under basic conditions (e.g., triethylamine) at 0–25°C .

- Purification: Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) is used to isolate the product .

- Optimization: Variables include reaction time (monitored via TLC), stoichiometric ratios (1:1.2 molar ratio of amine to sulfonyl chloride), and temperature control to minimize side products like hydrolysis of the sulfonyl chloride .

Which spectroscopic and crystallographic techniques are most effective for characterizing 4-acetyl-N-(3-hydroxy-3-phenylpropyl)benzenesulfonamide?

Level: Basic

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR confirm the structure by identifying key signals: the acetyl group (δ ~2.6 ppm for CH₃), sulfonamide NH (δ ~7.5–8.0 ppm), and aromatic protons (δ ~6.8–7.5 ppm) .

- X-ray Crystallography: Resolves stereochemistry and hydrogen-bonding networks (e.g., sulfonamide S=O···H–N interactions). Crystallization in ethanol/water yields monoclinic crystals suitable for single-crystal analysis .

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., ESI-HRMS for [M+H]+ ion) .

How can researchers resolve contradictions in reported biological activity data for this compound?

Level: Advanced

Methodological Answer:

Discrepancies in antimicrobial or anticancer activity data may arise from assay conditions or impurity profiles. Systematic approaches include:

- Reproducibility Checks: Standardize assay protocols (e.g., MIC testing per CLSI guidelines) and verify compound purity (HPLC ≥98%) .

- Structure-Activity Relationship (SAR) Studies: Compare analogs (e.g., replacing the acetyl group with other electron-withdrawing groups) to isolate functional group contributions .

- Meta-Analysis: Cross-reference data from multiple studies (e.g., PubChem BioAssay data) to identify trends or outliers .

What computational strategies are recommended for predicting the reactivity of 4-acetyl-N-(3-hydroxy-3-phenylpropyl)benzenesulfonamide in novel reactions?

Level: Advanced

Methodological Answer:

- Density Functional Theory (DFT): Calculate reaction pathways (e.g., sulfonamide hydrolysis) using B3LYP/6-31G(d) to identify transition states and activation energies .

- Molecular Dynamics (MD) Simulations: Model solvation effects in polar solvents (e.g., water or DMSO) to predict stability under physiological conditions .

- Retrosynthetic Software: Tools like Synthia™ or Reaxys® propose alternative synthetic routes by analyzing fragment compatibility .

How can researchers design experiments to evaluate the compound’s potential as a kinase inhibitor?

Level: Advanced

Methodological Answer:

- Target Selection: Prioritize kinases with conserved ATP-binding pockets (e.g., EGFR or MAPK) using sequence alignment tools .

- In Vitro Assays: Use fluorescence-based kinase activity assays (e.g., ADP-Glo™) with varying inhibitor concentrations (IC₅₀ determination) .

- Docking Studies: Perform AutoDock Vina simulations to predict binding modes, focusing on interactions between the sulfonamide group and catalytic lysine residues .

What advanced analytical methods are suitable for detecting trace impurities in synthesized batches?

Level: Advanced

Methodological Answer:

- HPLC-MS/MS: Achieve ppb-level detection of byproducts (e.g., unreacted sulfonyl chloride) using a C18 column and gradient elution (0.1% formic acid in acetonitrile/water) .

- NMR DOSY: Differentiate impurities via diffusion coefficients, particularly for structurally similar contaminants .

- Elemental Analysis: Verify stoichiometric ratios (C, H, N, S) to confirm batch consistency .

What strategies are effective for scaling up synthesis while maintaining yield and purity?

Level: Basic

Methodological Answer:

- Process Optimization: Use flow chemistry to control exothermic reactions (e.g., sulfonylation) and reduce side products .

- Quality by Design (QbD): Apply DOE (Design of Experiments) to identify critical parameters (e.g., temperature, pH) affecting yield .

- In-line Monitoring: Implement PAT (Process Analytical Technology) tools like FTIR for real-time reaction tracking .

How can researchers validate the compound’s stability under varying storage conditions?

Level: Basic

Methodological Answer:

- Forced Degradation Studies: Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV, 254 nm) for 4–8 weeks .

- Stability-Indicating Assays: Use HPLC to monitor degradation products (e.g., acetyl group hydrolysis) .

- Accelerated Stability Testing: Apply the Arrhenius equation to predict shelf life at standard storage conditions (-20°C) .

What methodologies are recommended for studying the compound’s interactions with serum proteins?

Level: Advanced

Methodological Answer:

- Surface Plasmon Resonance (SPR): Measure binding kinetics (ka, kd) to human serum albumin (HSA) .

- Circular Dichroism (CD): Monitor conformational changes in HSA upon ligand binding .

- Molecular Modeling: Simulate binding poses using HSA crystal structures (PDB ID: 1AO6) to identify key hydrophobic pockets .

How can contradictions in computational vs. experimental solubility data be addressed?

Level: Advanced

Methodological Answer:

- Solubility Parameter Calibration: Use Hansen solubility parameters (δD, δP, δH) to refine COSMO-RS predictions .

- Experimental Validation: Perform shake-flask assays in buffered solutions (pH 1.2–7.4) with HPLC quantification .

- Machine Learning: Train models on open datasets (e.g., PubChem) to improve solubility prediction accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.